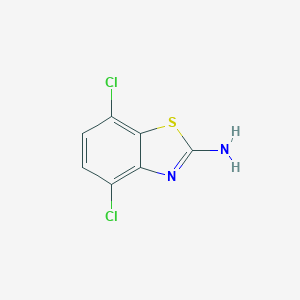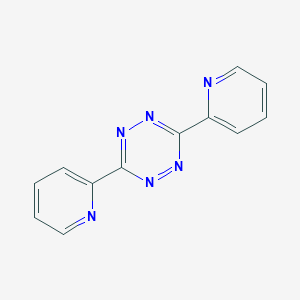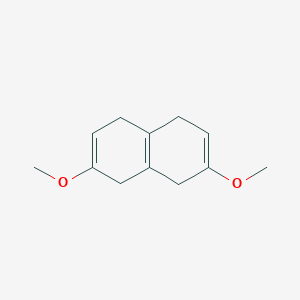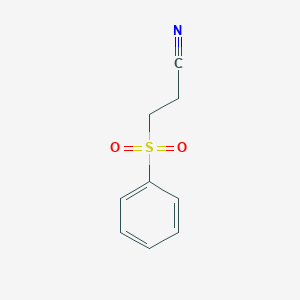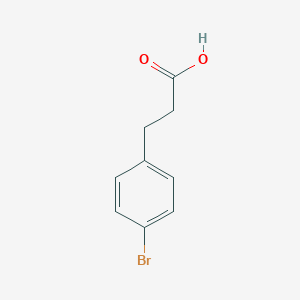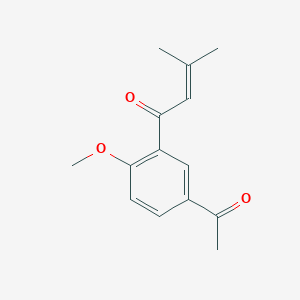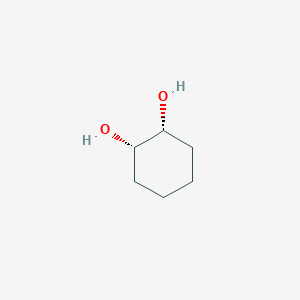
cis-1,2-Cyclohexanediol
Vue d'ensemble
Description
Cis-1,2-Cyclohexanediol is a cyclohexane-1,2-diol with cis-configuration . It is a reagent used in the synthesis of boronic esters of corannulene which are used to prepare icosahedral supramolecules . It can exist in either cis or trans isomers .
Synthesis Analysis
1-cyclohexyl-cyclohexanol was prepared by the reaction of grignard reagent and cyclohexanone and the product was then dehydrated to give 1-cyclohexyl -1,2-cyclohexene. cis-1-cyclohexyl-1, 2-cyclohexandiol was obtained by the oxidization of 1-cyclohexyl-cyclohexene with hydrogen peroxide .Molecular Structure Analysis
The molecular formula of cis-1,2-Cyclohexanediol is C6H12O2 . The molecular weight is 116.16 g/mol . The IUPAC name is (1R,2S)-cyclohexane-1,2-diol .Chemical Reactions Analysis
Core-shell-like silica nickel species nanoparticle catalyzed dehydrogenation of 1,2-cyclohexanediol to catechol is reported . Also, the reaction of grignard reagent and cyclohexanone and the product was then dehydrated to give 1-cyclohexyl -1,2-cyclohexene .Physical And Chemical Properties Analysis
Cis-1,2-Cyclohexanediol is a white to light beige crystalline flakes or powder . It has a role as a human xenobiotic metabolite .Applications De Recherche Scientifique
Chemical Structure and Properties
“Cis-1,2-Cyclohexanediol” has the molecular formula C6H12O2 and a molecular weight of 116.1583 . It is also known by other names such as “cis-1,2-Dihydroxycyclohexane” and "Grandidentol" .
Pharmaceutical Intermediate
“Cis-1,2-Cyclohexanediol” is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs.
Dehydrogenation to Catechol
“Cis-1,2-Cyclohexanediol” can be dehydrogenated to catechol . This reaction is catalyzed by core-shell-like silica nickel species nanoparticles . Catechol is an important compound used in various industries, including the pharmaceutical industry.
Crystal Structure Studies
The crystal structure of a Chromium (V) complex with “cis-1,2-Cyclohexanediol” has been reported . Such studies are important for understanding the properties and potential applications of the compound.
Enzymatic Oxidation
“Cis-1,2-Cyclohexanediol” can be enzymatically oxidized by Gluconobacter oxydans (ATCC 621) . Enzymatic oxidation is a key process in various chemical and pharmaceutical industries.
Thermochemistry Research
“Cis-1,2-Cyclohexanediol” is used in thermochemistry research . It has specific heat and phase change data available, which are important for understanding its behavior under different conditions .
Mécanisme D'action
Mode of Action
cis-1,2-Cyclohexanediol can undergo several reactions due to its two hydroxyl groups. It can participate in dehydration, halogenation, dehydrogenation, and esterification . For instance, it can be converted to catechol through a dehydrogenation process catalyzed by nickel species nanoparticles . Additionally, it can be oxidized by Gluconobacter oxydans (ATCC 621), a type of bacteria .
Biochemical Pathways
cis-1,2-Cyclohexanediol is involved in several biochemical pathways. It can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide . Both reactions can be catalyzed by zeolites under solvent-free conditions . Moreover, cis-1,2-Cyclohexanediol can be converted to catechol, a valuable chemical used in various industries .
Result of Action
The molecular and cellular effects of cis-1,2-Cyclohexanediol’s action depend on the specific reaction it’s involved in. For instance, in the dehydrogenation process, it’s converted into catechol, a compound with various applications in the chemical industry . In the oxidation process by Gluconobacter oxydans, it’s likely that it undergoes a redox reaction .
Action Environment
The action, efficacy, and stability of cis-1,2-Cyclohexanediol can be influenced by various environmental factors. For example, the hydrolysis of cyclohexene oxide to produce cis-1,2-Cyclohexanediol can be effectively conducted by heating in water between 100 and 140 °C . This suggests that temperature is a crucial factor in this reaction. Additionally, the pH level can affect the enzymatic oxidation of cis-1,2-Cyclohexanediol by Gluconobacter oxydans .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(1R,2S)-cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016514 | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
cis-1,2-Cyclohexanediol | |
CAS RN |
1792-81-0 | |
| Record name | cis-1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,2S)-1,2-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-CYCLOHEXANEDIOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FB3QY86K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-1,2-cyclohexanediol?
A1: The molecular formula of cis-1,2-cyclohexanediol is C6H12O2, and its molecular weight is 116.16 g/mol.
Q2: What spectroscopic techniques have been used to characterize cis-1,2-cyclohexanediol?
A2: Cis-1,2-cyclohexanediol has been studied using various spectroscopic techniques, including:
- Rotational Spectroscopy: This method helped identify different conformers of cis-1,2-cyclohexanediol in the gas phase. []
- Infrared (IR) Spectroscopy: IR spectroscopy has been utilized to study phase transitions in cis-1,2-cyclohexanediol and to monitor its formation during the oxidation of cyclohexene. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR have been employed to determine the structure and stereochemistry of cis-1,2-cyclohexanediol and its derivatives, as well as to study its interaction with cyclodextrins. [, , , ]
- Mass Spectrometry (MS): MS has been used in conjunction with gas chromatography to identify cis-1,2-cyclohexanediol in complex mixtures and to determine the composition of chromium(V) complexes with cis-1,2-cyclohexanediol. [, ]
Q3: Is cis-1,2-cyclohexanediol stable in aqueous solutions?
A: The stability of cis-1,2-cyclohexanediol in aqueous solutions can vary depending on the pH and the presence of other compounds. Research suggests that phenylarsonic acid derivatives of cis-1,2-cyclohexanediol show varying degrees of stability in acidic and neutral aqueous solutions containing organic co-solvents. []
Q4: Can cis-1,2-cyclohexanediol be used as a ligand in catalytic reactions?
A: Yes, cis-1,2-cyclohexanediol has shown promise as a ligand in copper-catalyzed cross-coupling reactions for the synthesis of aryl, heteroaryl, and vinyl sulfides. Notably, it exhibits higher activity compared to other diols like trans-1,2-cyclohexanediol or ethylene glycol. [, ]
Q5: What is the role of cis-1,2-cyclohexanediol in the oxidation of cyclohexene?
A: Cis-1,2-cyclohexanediol is a product of cyclohexene oxidation. Studies investigating the mechanism of cyclohexene oxidation with hydrogen peroxide over mesoporous niobium oxide suggest that cis-1,2-cyclohexanediol is formed through the hydrolysis of 1,2-epoxycyclohexane, which is the initial oxidation product. []
Q6: Have there been any computational studies on cis-1,2-cyclohexanediol?
A6: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have been employed to:
- Investigate the conformational space of cis-1,2-cyclohexanediol and determine the relative energies of different conformers. []
- Study the self-recognition of cis-1,2-cyclohexanediol and understand the preference for homochiral or heterochiral dimer formation. []
Q7: How does the cis configuration of 1,2-cyclohexanediol influence its properties compared to its trans isomer?
A7: The cis configuration significantly impacts the reactivity and interactions of 1,2-cyclohexanediol:
- Acetalization: Trans-1,2-cyclohexanediol predominantly forms 1,4,5,8-tetraoxadecalins upon reaction with glyoxal, while cis-1,2-cyclohexanediol yields mainly 2,2′-bi-1,3-dioxolanes. [, ]
- Ligand Activity: In copper-catalyzed sulfide synthesis, cis-1,2-cyclohexanediol demonstrates superior activity as a ligand compared to its trans counterpart, highlighting the importance of the cis configuration for effective metal coordination. []
Q8: Does the presence of a phenyl substituent affect the properties of cis-1,2-cyclohexanediol?
A8: Introducing a phenyl substituent to cis-1,2-cyclohexanediol, as in 1-phenyl-cis-1,2-cyclohexanediol, leads to:
- Conformational Locking: The phenyl group restricts the conformational flexibility of the molecule compared to unsubstituted cis-1,2-cyclohexanediol. []
- Impact on Self-Recognition: 1-phenyl-cis-1,2-cyclohexanediol exhibits a preference for homochiral dimer formation, unlike the unsubstituted cis-1,2-cyclohexanediol, which favors heterochiral dimers. []
Q9: What is the solubility of cis-1,2-cyclohexanediol in different solvents?
A: While specific solubility data is limited in the provided research, it is known that cis-1,2-cyclohexanediol exhibits solubility in methanol and water. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



